molecular formula C17H13ClF3NO3 B4400259 4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate

4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate

Cat. No. B4400259
M. Wt: 371.7 g/mol
InChI Key: QYEUNJDSIHDEGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)phenyl propionate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. It is commonly referred to as CPP and is known for its ability to modulate protein-protein interactions.

Mechanism of Action

CPP works by binding to specific regions of proteins involved in protein-protein interactions, thereby modulating their activity. It has been shown to bind to a variety of proteins, including transcription factors, kinases, and enzymes.
Biochemical and Physiological Effects:
CPP has been shown to have a variety of biochemical and physiological effects, depending on the specific protein-protein interaction it targets. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In neurodegenerative diseases, it has been shown to prevent the aggregation of misfolded proteins. In infectious diseases, it has been shown to inhibit viral replication.

Advantages and Limitations for Lab Experiments

One of the major advantages of CPP is its ability to selectively target specific protein-protein interactions, which makes it a powerful tool for studying the role of these interactions in various diseases. However, one of the limitations of CPP is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on CPP. One area of interest is the development of more potent and selective CPP analogs that can be used to target specific protein-protein interactions with greater specificity and efficacy. Another area of interest is the development of CPP-based therapies for various diseases, including cancer and neurodegenerative diseases. Additionally, the use of CPP as a tool for studying protein-protein interactions in living cells and organisms is an area of active research.

Scientific Research Applications

CPP has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been shown to inhibit the growth of cancer cells by targeting specific protein-protein interactions involved in cell proliferation and survival. In neurodegenerative diseases, CPP has been found to modulate protein-protein interactions involved in the aggregation of misfolded proteins, which are a hallmark of these diseases. In infectious diseases, CPP has been shown to inhibit the replication of viruses by targeting specific protein-protein interactions involved in the viral life cycle.

properties

IUPAC Name

[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3NO3/c1-2-15(23)25-12-6-3-10(4-7-12)16(24)22-14-9-11(17(19,20)21)5-8-13(14)18/h3-9H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEUNJDSIHDEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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